molecular formula C11H10BrNO B175217 5-Bromo-8-methoxy-2-methylquinoline CAS No. 103862-55-1

5-Bromo-8-methoxy-2-methylquinoline

Cat. No.: B175217
CAS No.: 103862-55-1
M. Wt: 252.11 g/mol
InChI Key: MCBRCJBMVOOJFX-UHFFFAOYSA-N
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Description

5-Bromo-8-methoxy-2-methylquinoline is an organic compound with the molecular formula C11H10BrNO. It is a derivative of quinoline, characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 8th position, and a methyl group at the 2nd position. This compound is often used as an intermediate in organic synthesis and has applications in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Bromo-8-methoxy-2-methylquinoline involves the reaction of methoxyacetic anhydride with 2-methylquinoline to generate 2-amino-8-methoxyquinoline. This intermediate is then reacted with bromoacetic acid to produce the final compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The reactions are carried out under controlled conditions to ensure high yield and purity of the product. The compound is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-8-methoxy-2-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Bromo-8-methoxy-2-methylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-8-methoxy-2-methylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-8-methoxy-2-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

5-Bromo-8-methoxy-2-methylquinoline (CAS Number: 103862-55-1) is a quinoline derivative that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular structure:

  • Molecular Formula : C₁₁H₁₀BrN₁O
  • Functional Groups :
    • Bromine atom at the 5-position
    • Methoxy group at the 8-position
    • Methyl group at the 2-position

This unique substitution pattern contributes to its chemical reactivity and biological properties, making it a subject of interest in drug development.

Cytochrome P450 Inhibition

One of the most significant biological activities of this compound is its role as an inhibitor of cytochrome P450 enzymes. These enzymes are crucial for drug metabolism and can influence the pharmacokinetics of various therapeutic agents. The inhibition of specific cytochrome P450 isoforms can lead to altered drug metabolism, potentially enhancing or diminishing the efficacy and safety profiles of co-administered drugs.

Anticancer Properties

Research indicates that quinoline derivatives, including this compound, exhibit promising anticancer activities. The compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that quinoline derivatives can modulate signaling pathways involved in cell survival and proliferation, such as the PI3K/AKT/mTOR pathway .

A comparative analysis of similar compounds reveals that while many quinolines show anticancer potential, the specific structural features of this compound may enhance its efficacy against certain cancer types.

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : By inhibiting cytochrome P450 enzymes, this compound can alter the metabolism of other drugs, leading to increased plasma concentrations and prolonged effects.
  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, specifically blocking progression at the G2/M phase, which is critical for cell division.
  • Induction of Apoptosis : Evidence suggests that it promotes apoptosis through mitochondrial pathways by disrupting mitochondrial membrane potential and activating caspases .

Comparative Analysis with Similar Compounds

The following table summarizes some structural analogs and their respective biological activities:

Compound NameCAS NumberBiological Activity
4-Bromo-8-(trifluoromethoxy)quinoline1189105-60-9Antimicrobial
4-Bromo-6,7-dimethoxyquinoline666734-51-6Anticancer
5-Chloro-8-methoxy-2-(bromomethyl)quinoline1198-14-7Antiviral
4-Bromo-7-methoxyquinoline13019-32-4Antifungal

This comparison illustrates that while many quinoline derivatives share similar core structures, their specific substitutions significantly influence their biological activity.

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Anticancer Studies : In vitro studies demonstrated that this compound effectively inhibits the growth of colorectal cancer cell lines (e.g., HCT116 and Caco-2), showcasing its potential as a lead compound in cancer therapy .
  • Antimicrobial Activity : Preliminary investigations suggest that this quinoline derivative may possess antimicrobial properties, warranting further exploration in infectious disease models.
  • Drug Interaction Studies : Given its role as a cytochrome P450 inhibitor, studies focusing on drug-drug interactions are crucial for understanding its safety profile when used in conjunction with other medications.

Properties

IUPAC Name

5-bromo-8-methoxy-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-7-3-4-8-9(12)5-6-10(14-2)11(8)13-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBRCJBMVOOJFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405811
Record name 5-bromo-8-methoxy-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103862-55-1
Record name 5-bromo-8-methoxy-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared using the same procedure described in Example 78 from 8-methoxy-2-methyl-quinoline [CAS 3033-80-5] (1.21 g, 6.96 mmol) and bromine (1.35 g, 8.42 mmol) to afford titled compound as a yellow solid (1.52 g, 86%). 1H NMR (DMSO-d6) 8.30 (d. J=8.4, 1H), 7.76 (d. J=8.4, 1H), 7.57 (d. J=8.4, 1H), 7.10 (d. J=8.4, 1H), 3.93 (s, 3H), 2.66 (s, 3H). LC/MS (Method B) 2.07 min, [M+1]+ 252/254.
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step Two
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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